(E)-tert-Butyl prop-1-en-1-ylcarbamate
Overview
Description
(E)-tert-Butyl prop-1-en-1-ylcarbamate is an organic compound with the molecular formula C8H15NO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group and a prop-1-en-1-yl group. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl carbamate with prop-1-en-1-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
(E)-tert-Butyl prop-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations. The carbamate group can be hydrolyzed by esterases, releasing the corresponding amine and carbon dioxide. This hydrolysis reaction is crucial in its role as a protective group in peptide synthesis, where it temporarily masks reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the prop-1-en-1-yl group, making it less reactive in certain synthetic applications.
tert-Butyl prop-1-en-1-ylamine: Similar structure but lacks the carbamate group, affecting its reactivity and applications.
tert-Butyl prop-1-en-1-yl ether: Contains an ether group instead of a carbamate, leading to different chemical properties and uses.
Uniqueness
(E)-tert-Butyl prop-1-en-1-ylcarbamate is unique due to the presence of both the tert-butyl and prop-1-en-1-yl groups, which confer specific reactivity and stability. Its carbamate group makes it useful as a protective group in organic synthesis, while the prop-1-en-1-yl group allows for further functionalization and derivatization.
Properties
IUPAC Name |
tert-butyl N-[(E)-prop-1-enyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCCQCDGGYKLM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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